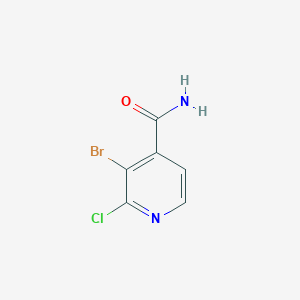

3-Bromo-2-chloroisonicotinamide

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-chloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUQVBAAZVDBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 2 Chloroisonicotinamide and Its Analogs

Precursor-Based Synthesis Strategies

The construction of 3-bromo-2-chloroisonicotinamide often relies on the derivatization of appropriately substituted precursors. These methods involve the transformation of existing functional groups to achieve the target molecule.

Conversion from Halogenated Isonicotinic Acid Derivatives

A primary route to this compound involves the amidation of its corresponding carboxylic acid precursor, 5-bromo-2-chloroisonicotinic acid. A patented method describes the synthesis of this key intermediate starting from 2,5-dichloropyridine (B42133). google.com This process involves a displacement reaction to introduce the bromine atom, followed by hydroxylation to yield 5-bromo-2-chloroisonicotinic acid. google.com This precursor serves as a crucial building block for the final amidation step.

Amidation Reactions of Precursor Carboxylic Acids

The conversion of the carboxylic acid group of 5-bromo-2-chloroisonicotinic acid to the primary amide is a critical step. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂), which converts the carboxylic acid to a more reactive acyl chloride intermediate. rsc.orgnih.gov This intermediate can then readily react with an ammonia (B1221849) source, such as aqueous ammonia or ammonia gas, to form the desired this compound.

A general one-pot procedure involves treating the carboxylic acid with thionyl chloride, often in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane, followed by the introduction of the amine. rsc.org This approach is efficient and has been shown to be effective for a wide range of carboxylic acids, including those with acid-sensitive groups. rsc.org

| Reagent/Condition | Role | Reference |

| Thionyl Chloride (SOCl₂) | Activates the carboxylic acid by forming an acyl chloride | rsc.org, nih.gov |

| Triethylamine (Et₃N) | Base to neutralize HCl byproduct | rsc.org |

| Ammonia (NH₃) | Nucleophile for amide formation | General Knowledge |

| Dichloromethane (DCM) | Solvent | rsc.org |

Derivatization of Related Halogenated Nicotinamide (B372718)/Isonicotinamide (B137802) Scaffolds

An alternative approach involves the direct halogenation of a pre-existing nicotinamide or isonicotinamide scaffold. For instance, studies on the reaction of picolinic acid (pyridine-2-carboxylic acid) with thionyl chloride have shown that in addition to forming the expected acid chloride, chlorination of the pyridine (B92270) ring can also occur, yielding 4-chloro-N-alkyl-N-phenylpicolinamides. nih.govresearchgate.net This suggests that direct halogenation of a simpler isonicotinamide, such as 2-chloroisonicotinamide, could be a potential route to introduce the bromo substituent at the 3-position. However, controlling the regioselectivity of such a reaction would be a significant challenge.

Selective Halogenation Approaches for Pyridine Ring Systems

The regioselective introduction of halogen atoms onto a pyridine ring is a fundamental challenge in the synthesis of compounds like this compound. The electronic nature of the pyridine ring, being electron-deficient, generally directs electrophilic substitution to the 3- and 5-positions. However, the presence of existing substituents dramatically influences the position of further substitution.

For the synthesis of the precursor 5-bromo-2-chloroisonicotinic acid, the starting material 2,5-dichloropyridine is utilized, where the positions of the halogens are already defined. google.com Research into the regioselective halogenation of pyridine and its derivatives often employs methods such as copper-catalyzed chlorination and bromination of electron-rich aromatic C-H bonds using O₂ as the oxidant. rsc.org Other approaches include the use of N-halosuccinimides (NCS or NBS) for electrophilic halogenation, where the reaction conditions can be tuned to favor a particular regioisomer. researchgate.netrsc.org The development of these selective methods is crucial for the efficient synthesis of specifically substituted pyridines.

Multi-step Synthetic Sequences for Complex Derivative Construction

The synthesis of this compound and more complex analogs often necessitates multi-step reaction sequences. An example of this is the synthesis of the precursor 5-bromo-2-chloroisonicotinic acid from 2,5-dichloropyridine, which involves at least two distinct chemical transformations. google.com

A hypothetical multi-step synthesis of a more complex analog could be envisioned as follows:

| Step | Transformation | Reactants/Reagents | Purpose |

| 1 | Suzuki Coupling | 2,5-Dichloropyridine, Arylboronic acid, Pd catalyst, Base | Introduce an aryl group at the 5-position |

| 2 | Selective Bromination | N-Bromosuccinimide (NBS) | Introduce bromine at the 3-position |

| 3 | Carboxylation | n-Butyllithium, CO₂ | Introduce a carboxylic acid at the 4-position |

| 4 | Amidation | SOCl₂, NH₃ | Form the final amide |

Optimization of Reaction Conditions and Yields for Academic Research

For academic research, the optimization of reaction conditions to maximize yields and purity is of paramount importance. In the context of synthesizing this compound, the amidation step is a key point for optimization.

Studies have shown that for the amidation of carboxylic acids using thionyl chloride, the reaction time, temperature, and stoichiometry of reagents can be fine-tuned to achieve high yields. rsc.org For instance, carrying out the reaction at room temperature for a short duration (5-20 minutes) has been reported to be effective. rsc.org The choice of base and solvent can also significantly impact the reaction outcome.

Furthermore, alternative amidation methods using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole) are also available and can be optimized for specific substrates. researchgate.net The selection of the optimal conditions depends on the specific properties of the starting materials and the desired purity of the final product.

Mechanistic Studies of Chemical Reactivity and Transformation of 3 Bromo 2 Chloroisonicotinamide

Nucleophilic Aromatic Substitution Reactions on the Halogenated Pyridine (B92270) Core

Nucleophilic aromatic substitution (NAS) is a fundamental reaction class for modifying electron-deficient aromatic rings like the one in 3-bromo-2-chloroisonicotinamide. In NAS, a nucleophile replaces a leaving group on the aromatic ring. masterorganicchemistry.com The efficiency of this reaction is highly dependent on the nature of the leaving group and the electron-withdrawing character of the substituents on the ring. masterorganicchemistry.com

For this compound, the pyridine nitrogen and the carboxamide group significantly activate the ring towards nucleophilic attack. The relative reactivity of the C-Br and C-Cl bonds towards nucleophilic substitution is a key aspect. Generally, in nucleophilic aromatic substitution, the bond to the more electronegative halogen (chlorine) is more polarized and thus more susceptible to initial attack. However, the leaving group ability also plays a crucial role, with bromide often being a better leaving group than chloride. The specific reaction conditions and the nature of the incoming nucleophile will ultimately determine which halogen is displaced.

The position of substitution is governed by the location of the leaving groups. masterorganicchemistry.com Unlike electrophilic aromatic substitution, there are no directing effects in the traditional sense; the reaction occurs at the carbon bearing a suitable leaving group. masterorganicchemistry.com The rate of reaction, however, can be influenced by the relative positions of the electron-withdrawing groups and the leaving groups. masterorganicchemistry.com

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis, particularly with palladium, has become an indispensable tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov For dihalogenated substrates like this compound, these reactions offer a pathway to selectively introduce new functional groups at the positions of the halogens.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is widely used due to its mild conditions, functional group tolerance, and the low toxicity of the boron reagents. libretexts.orgnih.gov

For this compound, selective coupling can be achieved by tuning the reaction conditions. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The initial oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step. mdpi.com The relative reactivity of C-Br versus C-Cl bonds is critical. Generally, the C-Br bond is more reactive towards oxidative addition than the C-Cl bond, allowing for selective coupling at the 3-position.

| Catalyst System | Substrate | Coupling Partner | Product | Selectivity |

| Pd(PPh₃)₄ / Base | This compound | Arylboronic acid | 3-Aryl-2-chloroisonicotinamide | High for C-Br |

| Pd(dppf)Cl₂ / Base | This compound | Alkylboronic acid | 3-Alkyl-2-chloroisonicotinamide | High for C-Br |

This table illustrates the expected regioselectivity in Suzuki-Miyaura coupling reactions of this compound based on the general reactivity principles of aryl halides.

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control which halogen participates in the coupling reaction, enabling the synthesis of a diverse range of derivatives.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction typically shows a high degree of trans selectivity. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, the Heck reaction generally proceeds with higher reactivity at the C-Br bond compared to the C-Cl bond, allowing for selective functionalization at the 3-position of the pyridine ring.

Other transition-metal-catalyzed cross-coupling reactions, such as Stille, Negishi, and Buchwald-Hartwig amination, can also be employed to modify this compound. Each of these reactions utilizes a different organometallic reagent and offers a unique scope and set of reaction conditions. The principles of relative halide reactivity (I > Br > Cl) generally hold true across these different methodologies, providing a predictable basis for regioselective synthesis.

Functional Group Interconversions and Modifications of the Carboxamide Moiety

The carboxamide functional group (-CONH₂) in this compound is a versatile handle for further synthetic modifications. A variety of functional group interconversions can be performed on this moiety.

One of the most common transformations is the dehydration of the primary amide to a nitrile (-CN). This can be achieved using various dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. vanderbilt.edu The resulting nitrile can then participate in a wide range of subsequent reactions.

The carboxamide can also be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions. The resulting carboxylic acid can then be converted to other functional groups, such as esters or acyl chlorides. Furthermore, the amide nitrogen can undergo reactions, although this is less common for primary amides unless deprotonated.

| Reagent | Transformation | Product Functional Group |

| P₂O₅, heat | Dehydration | Nitrile (-CN) |

| H₃O⁺, heat | Hydrolysis | Carboxylic Acid (-COOH) |

| LiAlH₄, then H₂O | Reduction | Amine (-CH₂NH₂) |

This table summarizes common functional group interconversions for the carboxamide moiety.

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.orgmasterorganicchemistry.com In the context of this compound, regioselectivity is a major consideration in reactions involving the two different halogen atoms. As discussed in the context of cross-coupling reactions, the greater reactivity of the C-Br bond typically allows for selective functionalization at the 3-position of the pyridine ring. This is a powerful tool for the controlled, stepwise introduction of different substituents.

Stereoselectivity, the preferential formation of one stereoisomer over another, is not a primary concern for reactions directly involving the aromatic ring of this compound, as the ring itself is planar and achiral. khanacademy.org However, stereoselectivity becomes important when chiral centers are introduced in the substituents being added to the molecule or when reactions are performed on substituents that already contain chiral centers. For instance, in a Heck reaction with a prochiral alkene, the formation of a new stereocenter on the side chain would need to be considered. The facial selectivity of the alkene addition to the palladium intermediate would determine the stereochemical outcome. libretexts.org

Design and Synthesis of 3 Bromo 2 Chloroisonicotinamide Derivatives for Targeted Research

Structure-Activity Relationship (SAR) Studies of Substituted Isonicotinamides

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For isonicotinamides, SAR studies have revealed key insights into the role of various substituents on the pyridine (B92270) ring.

The introduction of halogen atoms, such as in 3-bromo-2-chloroisonicotinamide, can significantly impact a molecule's potency and selectivity. The electronic and steric properties of the substituents play a pivotal role. For instance, in the context of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, substitutions on the pyridine ring of isonicotinamides have been extensively explored. nih.govchemscene.com While specific SAR data for this compound is not extensively published, general principles from related analogs can be extrapolated.

The following table summarizes hypothetical SAR trends for this compound derivatives based on established principles for related compounds.

| Modification Position | Substituent Type | Potential Impact on Activity |

| Amide Nitrogen | Small alkyl groups | May enhance cell permeability |

| Amide Nitrogen | Aromatic rings | Can introduce additional binding interactions (e.g., pi-stacking) |

| 2-Position (replacing Cl) | Amino or alkoxy groups | May alter hydrogen bonding capabilities and solubility |

| 3-Position (replacing Br) | Small, flexible groups | Could probe steric tolerance in the binding pocket |

Systematic studies on monosubstituted analogs of other bioactive compounds have shown that the position of substitution (ortho, meta, or para) can dramatically alter potency and selectivity, highlighting the importance of precise substituent placement. nih.gov

Rational Design Principles for Modulating Biological Activity

Rational design principles are employed to systematically modify a lead compound to improve its desired properties. For derivatives of this compound, these principles can be applied to modulate biological activity, selectivity, and pharmacokinetic profiles.

One key principle is the use of halogen atoms to create specific interactions with the target protein. Halogen bonds, where the electrophilic region on the halogen atom interacts with a nucleophilic site on the protein, can significantly enhance binding affinity. The bromine and chlorine atoms in this compound can potentially engage in such interactions.

Furthermore, the strategic placement of substituents can influence the molecule's conformation. By introducing bulky groups or groups capable of forming intramolecular hydrogen bonds, the rotational freedom of the molecule can be restricted, locking it into a bioactive conformation.

Machine learning and computational modeling are increasingly used in the rational design of new drugs. nih.govresearchgate.net These methods can predict the activity of virtual compounds, allowing for the prioritization of synthetic targets. For instance, models developed for isonicotinic acid hydrazide derivatives have successfully identified compounds with antitubercular activity. nih.govresearchgate.net Such approaches could be applied to a virtual library of this compound derivatives to identify promising candidates for synthesis and biological evaluation.

The design of nicotinamide (B372718) derivatives as enzyme inhibitors often involves modifying the scaffold to enhance interactions with the active site. nih.govrsc.org For example, in the design of histone deacetylase (HDAC) inhibitors, nicotinamide serves as a zinc-binding group, and modifications to the rest of the scaffold are aimed at improving potency and selectivity for specific HDAC isoforms. rsc.org

Synthesis of Pyrido[3,4-d]pyrimidinone Derivatives from Isonicotinamide (B137802) Precursors

The pyrido[3,4-d]pyrimidinone scaffold is a key structural motif in many biologically active compounds, including protein kinase inhibitors. researchgate.net The synthesis of these derivatives from isonicotinamide precursors like this compound would involve a series of strategic chemical transformations.

A plausible synthetic route could commence with the selective substitution of one of the halogen atoms. The chlorine atom at the 2-position is generally more susceptible to nucleophilic aromatic substitution than the bromine atom at the 3-position. This differential reactivity can be exploited for selective functionalization.

One potential pathway involves the reaction of this compound with an amine, leading to the formation of a 2-amino-3-bromo-isonicotinamide derivative. Subsequent cyclization with a one-carbon synthon, such as a formic acid equivalent, would yield the pyrido[3,4-d]pyrimidinone ring system. The bromine atom at what would become the 8-position of the pyridopyrimidinone could then be used for further diversification through cross-coupling reactions.

Studies on the metabolism of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have identified sites of metabolic oxidation, and blocking these sites through substitution (e.g., at the C2-position) can improve metabolic stability. nih.gov This highlights the importance of strategically placing substituents during the synthesis to enhance the drug-like properties of the final compounds.

Exploration of Heterocyclic Annulation Strategies on the Isonicotinamide Framework

Heterocyclic annulation refers to the construction of a new ring fused to an existing ring system. For the this compound framework, various annulation strategies can be envisioned to create novel, complex heterocyclic structures.

Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are powerful tools for annulation. nih.gov For example, a Sonogashira coupling of an alkyne at the 3-position (after substitution of the bromine) followed by an intramolecular cyclization could lead to the formation of a fused five- or six-membered ring.

Redox-neutral C-H annulation strategies using transition metal catalysts like cobalt have emerged as an efficient method for synthesizing heterocycles. rsc.org Such a strategy could potentially be applied to the isonicotinamide scaffold to build fused ring systems.

Another approach is through cycloaddition reactions. For instance, a [3+3] annulation reaction involving a vinylogous Michael addition followed by an intramolecular cyclization could be used to construct a six-membered ring fused to the pyridine core. researchgate.net

The development of N-heterocyclic carbene (NHC)-catalyzed annulation reactions has provided novel pathways for the synthesis of complex heterocyclic scaffolds, including dihydropyrido[2,3-d]pyrimidines. nih.govnih.gov Adapting these methods to the this compound framework could open up new avenues for creating diverse chemical libraries for biological screening.

Investigation of Biological and Biomedical Applications of 3 Bromo 2 Chloroisonicotinamide and Its Analogs

Antimicrobial and Antibiofilm Efficacy Studies of Halogenated Pyridine (B92270) Carboxamides.mdpi.com

Studies on halogenated pyridine carboxamides and related heterocyclic compounds have demonstrated their potential as antimicrobial and antibiofilm agents. The presence of halogens and the pyridine ring structure are crucial for their biological activity. mdpi.com

Evaluation against Various Bacterial Strains.mdpi.com

Halogenated pyridine Schiff bases have been evaluated against a variety of bacterial species, showing notable efficacy, particularly against Gram-positive bacteria. mdpi.com For instance, N-alkylated pyridine-based organic salts have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov One such salt exhibited a minimal inhibitory concentration (MIC) of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli at a concentration of 100 μg/mL. nih.gov

Similarly, certain pyridonethiol derivatives have shown potent activity against Bacillus subtilis, with some being twice as effective as Ampicillin. nih.gov Thiazole-pyridine hybrids have also been found to be effective against a broad spectrum of strains including S. aureus, B. subtilis, E. coli, and P. aeruginosa. nih.gov The introduction of halogen atoms, such as chlorine and bromine, into flavonoid structures, another class of antimicrobial compounds, has been shown to significantly affect their antimicrobial properties. nih.gov

Table 1: Antibacterial Activity of Selected Pyridine Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| N-alkylated pyridine salt | S. aureus | MIC = 56 ± 0.5% at 100 μg/mL | nih.gov |

| N-alkylated pyridine salt | E. coli | MIC = 55 ± 0.5% at 100 μg/mL | nih.gov |

| Pyridonethiol derivative | B. subtilis | MIC = 0.12 μg/mL (double the potency of Ampicillin) | nih.gov |

| Thiazole-pyridine hybrid | S. aureus, B. subtilis, E. coli, P. aeruginosa | Effective against all tested strains | nih.gov |

Research into the Inhibition of Biofilm Formation.mdpi.com

Biofilms, structured communities of bacteria, are notoriously resistant to conventional antibiotics. mdpi.com Halogenated compounds are being investigated for their ability to inhibit biofilm formation. For example, novel halogenated pyrimidine (B1678525) derivatives have been identified as potent inhibitors of S. aureus biofilm formation. mdpi.comnih.gov At concentrations of 50 or 100 µg/mL, these compounds significantly prevented the formation of dense biofilms. mdpi.com

N-alkylated pyridine-based salts have also shown promising antibiofilm activity. Certain salts inhibited the biofilm formation of S. aureus by 58 ± 0.4% at a concentration of 75 μg/mL, while another inhibited E. coli biofilm formation by 55 ± 0.5% at 100 μg/mL. nih.gov These findings highlight the potential of halogenated pyridine and pyrimidine structures in combating biofilm-related infections. mdpi.com

Table 2: Antibiofilm Activity of Pyridine and Pyrimidine Derivatives

| Compound Type | Bacterial Strain | Inhibition | Concentration | Reference |

|---|---|---|---|---|

| Halogenated pyrimidine derivative | S. aureus | Significant prevention of biofilm formation | 50 or 100 µg/mL | mdpi.com |

| N-alkylated pyridine salt | S. aureus | 58 ± 0.4% | 75 μg/mL | nih.gov |

| N-alkylated pyridine salt | E. coli | 55 ± 0.5% | 100 μg/mL | nih.gov |

Proposed Mechanisms of Biological Action for Related Compounds.

The mechanisms through which these halogenated compounds exert their antimicrobial effects are multifaceted and are the subject of ongoing research.

Interference with Bacterial Enzyme Function.mdpi.com

A proposed mechanism of action for some antimicrobial compounds is the interference with essential bacterial enzymes. For instance, the antibacterial agent bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol) is known to catalytically oxidize thiol-containing materials, such as cysteine. nih.gov This oxidation can disrupt the function of enzymes that rely on thiol groups for their activity.

Disruption of Cellular Processes in Microorganisms.mdpi.com

Halogenated compounds can disrupt various cellular processes in microorganisms. The oxidation of intracellular thiols like glutathione (B108866) and cysteine by compounds such as bronopol can lead to a state of bacteriostasis. nih.gov Furthermore, this oxidative stress can generate reactive oxygen species like superoxide (B77818) and peroxide, which are directly responsible for the bactericidal activity of the compound. nih.gov In the case of certain halogenated pyrimidine derivatives, they have been observed to suppress the expression of genes related to quorum sensing and virulence in S. aureus. mdpi.com

Molecular Target Identification and Validation.mdpi.com

The identification and validation of specific molecular targets are crucial for the development of new antimicrobial agents. For some halogenated compounds, the pyridine ring's nitrogen atom is considered critical for enhancing antifungal and antibacterial activities. mdpi.com The halogenated phenolic ring in some Schiff bases also amplifies their biocidal effects. mdpi.com While the precise molecular targets of 3-Bromo-2-chloroisonicotinamide are yet to be elucidated, the research on its analogs suggests that key bacterial proteins and regulatory pathways are likely involved. mdpi.com

Role as Pharmaceutical Intermediates in Drug Discovery and Development

The strategic placement of halogen atoms on aromatic rings is a cornerstone of modern medicinal chemistry. The presence of bromine and chlorine in the 3- and 2-positions of the isonicotinamide (B137802) scaffold, respectively, renders "this compound" a versatile intermediate in the synthesis of more complex molecules. The differential reactivity of the C-Br and C-Cl bonds, along with the amide functionality, provides multiple points for chemical modification, allowing for the construction of diverse molecular architectures.

Utility in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The isonicotinamide framework is a prevalent motif in numerous APIs. The halogen substituents on "this compound" can be exploited in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce a wide array of functional groups. These reactions are fundamental in the construction of the carbon skeleton of many modern drugs.

The chloro group at the 2-position is generally more susceptible to nucleophilic substitution than the bromo group at the 3-position, allowing for regioselective modifications. This differential reactivity is a valuable tool for medicinal chemists in the systematic development of new chemical entities. For example, the chlorine atom can be displaced by various nucleophiles, including amines, alcohols, and thiols, to introduce substituents that can modulate the biological activity, physicochemical properties, and pharmacokinetic profile of the resulting molecule.

The bromo group at the 3-position can also participate in a variety of chemical transformations. It can be a site for metal-halogen exchange to generate an organometallic species, which can then react with various electrophiles. Alternatively, it can be involved in cross-coupling reactions under different conditions than the chloro group.

Table 1: Potential Synthetic Transformations of this compound for API Synthesis

| Reaction Type | Reagents and Conditions | Potential Functional Group Introduced |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether groups |

| Suzuki Coupling | Boronic acids/esters, Palladium catalyst, Base | Aryl, Heteroaryl, Alkyl groups |

| Stille Coupling | Organostannanes, Palladium catalyst | Aryl, Heteroaryl, Alkyl groups |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Substituted amino groups |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst, Base | Alkynyl groups |

| Carbonylation | Carbon monoxide, Palladium catalyst, Alcohol/Amine | Ester, Amide groups |

Contribution to the Development of Novel Therapeutic Agents

The development of novel therapeutic agents often relies on the exploration of new chemical space. The unique substitution pattern of "this compound" provides a starting point for the synthesis of libraries of compounds with potential therapeutic applications. The introduction of various substituents at the 2- and 3-positions can lead to the discovery of molecules with a wide range of biological activities.

For instance, substituted pyridines are known to exhibit a broad spectrum of pharmacological effects, including but not limited to, anti-inflammatory, anticancer, antiviral, and antibacterial activities. The specific electronic and steric properties imparted by the bromo and chloro substituents in "this compound" can influence the binding affinity of its derivatives to various biological targets.

While direct evidence for "this compound" leading to a specific therapeutic agent is not found in the public domain, the principles of medicinal chemistry suggest its potential as a scaffold for the development of new drugs. The systematic modification of this intermediate could lead to the identification of lead compounds for various diseases.

Applications in Agrochemical Research and Development

The pyridine ring is a common feature in many commercially successful agrochemicals, including insecticides, herbicides, and fungicides. The specific substitution pattern of "this compound" makes it an interesting building block for the synthesis of new agrochemical candidates. The halogen atoms can serve as handles for the introduction of toxophoric groups or for modifying the physicochemical properties of the molecule to enhance its uptake and translocation in plants or its penetration into insects.

Research into the insecticidal activity of related pyridine derivatives has shown that the nature and position of substituents on the pyridine ring play a crucial role in their biological activity. For example, certain substituted pyridylamides have been found to be potent insecticides.

Although specific agrochemical products derived directly from "this compound" are not identified in the available literature, the structural alerts within the molecule suggest its potential for exploration in this field. The combination of a bromo and a chloro substituent on the isonicotinamide core provides a unique starting point for the design of novel pesticides.

Table 2: Potential Agrochemical Applications of this compound Derivatives

| Agrochemical Class | Potential Mode of Action | Rationale for Potential Activity |

| Insecticides | Disruption of the nervous system, inhibition of vital enzymes | The pyridine ring is a known toxophore in many insecticides. |

| Herbicides | Inhibition of photosynthesis, disruption of amino acid biosynthesis | Substituted pyridines can mimic natural substrates of essential plant enzymes. |

| Fungicides | Inhibition of fungal cell wall synthesis, disruption of respiration | The isonicotinamide scaffold is present in some fungicidal compounds. |

Computational and Theoretical Approaches in 3 Bromo 2 Chloroisonicotinamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and potential reactivity hotspots.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgnumberanalytics.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comnumberanalytics.com Conversely, the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor, defining the molecule's electrophilicity. youtube.comnumberanalytics.com

For 3-Bromo-2-chloroisonicotinamide, the HOMO is expected to be located primarily on the pyridine (B92270) ring and the amide group, while the electron-withdrawing halogen substituents (bromine and chlorine) and the carbonyl group would lower its energy. The LUMO is anticipated to be distributed over the pyridine ring, with significant contributions from the carbon atoms bearing the halogen atoms, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. In large molecular systems, FMOs can sometimes be delocalized over the entire molecule, which can complicate the identification of specific reactive sites. nih.gov

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Orbital | Predicted Location of Highest Electron Density | Role in Reactivity | Predicted Energy Level Influence |

| HOMO | Pyridine ring nitrogen, Amide group | Nucleophilicity, electron donation | Lowered by electron-withdrawing Cl, Br, and C=O groups |

| LUMO | Pyridine ring, particularly C2 and C3 atoms | Electrophilicity, electron acceptance | Lowered by electronegative substituents, enhancing reactivity |

| HOMO-LUMO Gap | N/A | Indicator of chemical reactivity and stability | Expected to be narrowed by substituent effects |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactivity of a molecule towards charged reactants. uni-muenchen.de It calculates the electrostatic potential at a given point near a molecule, representing the force exerted on a positive test charge. uni-muenchen.de The MEP is then mapped onto the molecule's electron density surface using a color scale. uni-muenchen.demdpi.com Regions of negative potential (typically colored red or yellow) are electron-rich and attractive to electrophiles or positive charges, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. mdpi.comresearchgate.net

In the case of this compound, an MEP map would be expected to show significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, identifying them as primary sites for hydrogen bonding and protonation. uni-muenchen.de Conversely, regions of positive electrostatic potential are likely to be found around the hydrogen atom of the amide group and in the vicinity of the halogen atoms, particularly along the extension of the C-Br and C-Cl bonds, which can exhibit positive "σ-holes". researchgate.net The analysis of MEP maps is valuable in understanding non-covalent interactions, which are crucial for ligand-receptor binding. nih.gov

Table 2: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implication for Reactivity |

| Carbonyl Oxygen | Strongly Negative | Red | Site for hydrogen bond donation, interaction with electrophiles |

| Pyridine Nitrogen | Negative | Red/Yellow | Site for protonation and coordination to metal ions |

| Amide N-H Hydrogen | Strongly Positive | Blue | Site for hydrogen bond acceptance |

| Vicinity of Halogens | Positive (σ-hole) | Blue | Potential site for nucleophilic interaction |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. nih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method helps to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, and to estimate the binding affinity. Given that many pyridine carboxamide derivatives are known to act as succinate (B1194679) dehydrogenase (SDH) inhibitors, a hypothetical docking study of this compound into the active site of SDH could reveal its potential binding mode and inhibitory mechanism. nih.gov

Molecular Dynamics (MD) simulations provide a more detailed view of the ligand-target complex by simulating the atomic motions over time. nih.gov An MD simulation, which can now be run for systems containing hundreds of thousands of atoms, starts with the docked pose and calculates the trajectory of the complex, providing insights into its stability, flexibility, and the energetics of binding. nih.govmdpi.com Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the protein-ligand complex and the flexibility of individual residues. nih.gov

Table 3: Hypothetical Molecular Simulation Workflow for this compound with a Target Protein

| Step | Technique | Purpose | Key Metrics |

| 1. Ligand & Receptor Preparation | N/A | Prepare 3D structures of the ligand and the target protein for simulation. | N/A |

| 2. Molecular Docking | AutoDock, GOLD, etc. | Predict the most stable binding pose of the ligand in the protein's active site. | Binding Energy (kcal/mol), Inhibition Constant (Ki) |

| 3. System Setup | GROMACS, AMBER | Place the docked complex in a simulated solvent box with ions to mimic physiological conditions. nih.gov | System dimensions, solvent density |

| 4. MD Simulation | GROMACS, AMBER | Simulate the movement of all atoms in the system over a period of nanoseconds. mdpi.com | Trajectory files |

| 5. Trajectory Analysis | VMD, GROMACS tools | Analyze the stability, flexibility, and interactions of the complex over time. | RMSD, RMSF, Hydrogen bond analysis, Binding free energy (MM-PBSA/GBSA) |

Prediction of Reactivity and Selectivity in Proposed Synthetic Pathways

Computational chemistry can be instrumental in predicting the outcomes of chemical reactions, helping to optimize synthetic routes and understand reaction mechanisms. arxiv.org For the synthesis of this compound, theoretical calculations can predict the reactivity and selectivity at various stages.

For instance, the introduction of bromine and chlorine onto the isonicotinamide (B137802) backbone likely involves electrophilic or nucleophilic aromatic substitution. Density Functional Theory (DFT) calculations can be employed to model the transition states of these reactions. growingscience.com By comparing the activation energies for substitution at different positions on the pyridine ring, chemists can predict the regioselectivity of the halogenation process. This allows for an in silico assessment of whether the desired 3-bromo-2-chloro isomer will be the major product. growingscience.com Furthermore, computational models can explore the effect of catalysts, such as Lewis acids, which are sometimes used to activate heterocyclic rings for cycloaddition or substitution reactions. organic-chemistry.org

Thermodynamic and Solubility Modeling of Related Pyridine Carboxamides

Thermodynamic parameters such as the standard molar enthalpy of formation (ΔfH°) can be calculated using quantum chemical methods. These values are crucial for understanding the stability of the molecule. researchgate.net

Solubility is a complex phenomenon influenced by both the solute and the solvent. Models like the PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) can predict the solubility of compounds in various solvents and at different temperatures by considering molecular size, shape, and intermolecular forces like hydrogen bonding. researchgate.net These models are often parameterized using experimental data from related molecules, such as other vitamins in the B family (e.g., nicotinic acid or Vitamin B3), to predict the behavior of new derivatives. researchgate.net

Table 4: Experimental Thermodynamic Data for Nicotinic Acid (Pyridine-3-carboxylic acid) at T = 298.15 K

| Property | Value | Unit |

| Standard molar enthalpy of combustion, ΔcH° | -2731.4 ± 1.2 | kJ·mol⁻¹ |

| Standard molar enthalpy of formation, ΔfH°(cr) | -344.9 ± 1.3 | kJ·mol⁻¹ |

| Standard molar entropy of formation, ΔfS° | -547.2 ± 0.9 | J·K⁻¹·mol⁻¹ |

| Standard Gibbs free energy of formation, ΔfG° | -181.8 ± 1.3 | kJ·mol⁻¹ |

| Data sourced from a study on the thermodynamics of nicotinic acid. researchgate.net |

Conformational Analysis and Stability Studies

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. For this compound, a key area of flexibility is the rotation around the single bond connecting the pyridine ring to the carboxamide group (-CONH₂).

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation of 3 Bromo 2 Chloroisonicotinamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For 3-Bromo-2-chloroisonicotinamide, NMR provides definitive evidence for the arrangement of atoms and the influence of the electronegative halogen and amide substituents on the pyridine (B92270) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the two protons of the primary amide group. The chemical shifts (δ) of the ring protons are significantly influenced by the positions of the bromine, chlorine, and carboxamide groups. Using the related compound 3-Bromo-2-chloropyridine (B150940) as a reference, the proton at position 6 (H-6) would appear at the most downfield shift, followed by the proton at position 5 (H-5), due to the anisotropic and inductive effects of the ring nitrogen and adjacent halogens. chemicalbook.comsigmaaldrich.com The amide protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six unique signals, corresponding to the six carbon atoms in this compound. The chemical shifts are highly diagnostic. The carbonyl carbon (C=O) of the amide group is expected to have the most downfield shift, typically in the range of 165-170 ppm. The carbon atoms directly bonded to the halogens (C-2 and C-3) will also be significantly deshielded. chemicalbook.com Analysis of related structures like 3-bromo-2-chloropyridine helps in the precise assignment of these signals. chemicalbook.com

Combining 1D (¹H, ¹³C) with 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allows for unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

| ¹H NMR Data (Predicted) | |

| Proton | Predicted Chemical Shift (δ, ppm) |

| H-5 | 7.8 - 8.0 |

| H-6 | 8.4 - 8.6 |

| -NH₂ | 7.5 - 8.5 (broad) |

| ¹³C NMR Data (Predicted) | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 149 - 152 |

| C-3 | 120 - 123 |

| C-4 | 140 - 143 |

| C-5 | 128 - 131 |

| C-6 | 147 - 150 |

| C=O | 165 - 170 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive evidence of molecular structure by mapping electron density in a single crystal, revealing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state.

For a derivative of this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular geometry. The analysis of copper(II) halide complexes with 3-bromo-2-chloropyridine demonstrates how this technique can elucidate the coordination environment and three-dimensional arrangement of the substituted pyridine ring. up.ac.za In such studies, the crystal structure reveals a distorted square-planar or other geometry around the metal center, with the pyridine ligand's conformation being clearly defined. up.ac.za

A crystallographic study of this compound would be expected to reveal key structural features:

Planarity: The pyridine ring would be confirmed as planar.

Bond Lengths and Angles: Precise measurements for C-Br, C-Cl, C-N, C=C, and C=O bonds would be obtained. These values reflect the electronic effects of the substituents.

Intermolecular Interactions: A crucial aspect would be the characterization of hydrogen bonding networks. The amide group, with its N-H protons (donors) and carbonyl oxygen (acceptor), would likely form strong intermolecular hydrogen bonds, leading to the formation of dimers or extended polymeric chains in the crystal lattice. These interactions are critical in governing the solid-state packing and physical properties of the compound.

| Expected Crystallographic Data | |

| Parameter | Expected Value / Feature |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| C-Br Bond Length | ~1.88 - 1.92 Å |

| C-Cl Bond Length | ~1.72 - 1.76 Å |

| C=O Bond Length | ~1.23 - 1.25 Å |

| N-H···O Hydrogen Bonds | Present, forming dimers or sheets |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural and Electronic Property Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit a series of characteristic absorption bands corresponding to the vibrations of its specific bonds. Data from isonicotinamide (B137802) and related structures provide a basis for assigning these peaks. researchgate.netchemicalbook.comnih.gov

Key expected vibrational frequencies include:

N-H Stretching: Two distinct bands in the region of 3400-3100 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amide (-NH₂) group.

C=O Stretching (Amide I band): A strong, sharp absorption around 1680-1660 cm⁻¹ is characteristic of the carbonyl group in the amide.

N-H Bending (Amide II band): A significant band around 1620-1590 cm⁻¹.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring appear in the 1600-1400 cm⁻¹ region.

C-Halogen Stretching: The C-Cl and C-Br stretching vibrations are found in the fingerprint region, typically below 800 cm⁻¹ and 700 cm⁻¹, respectively.

| Characteristic IR Absorption Bands | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3400 - 3100 (two bands) |

| C=O Stretch (Amide I) | 1680 - 1660 |

| N-H Bend (Amide II) | 1620 - 1590 |

| Aromatic C=C, C=N Stretch | 1600 - 1400 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 700 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule's π-system. The pyridine ring is a chromophore, and its absorption spectrum is sensitive to substitution. Unsubstituted pyridine shows absorption maxima around 202 nm and 254 nm. sielc.com The presence of the bromo, chloro, and carboxamide groups on the isonicotinamide ring will cause a bathochromic (red) shift in the absorption maxima due to their influence on the electronic structure of the conjugated system. acs.orgacs.org The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would show characteristic absorption bands in the UV region, which are useful for quantitative analysis and for studying electronic properties.

Mass Spectrometry for Molecular Identification and Purity Assessment in Research Samples

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₆H₄BrClN₂O), the mass spectrum would provide several key pieces of information. The molecular weight is 235.47 g/mol . A high-resolution mass spectrometer would provide a highly accurate mass measurement, confirming the elemental composition.

The most distinctive feature in the low-resolution mass spectrum would be the isotopic pattern of the molecular ion peak. miamioh.edu This pattern arises from the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This combination results in a characteristic cluster of peaks for the molecular ion [M]⁺:

[M]⁺: (C₆H₄⁷⁹Br³⁵ClN₂O)⁺ at m/z ≈ 234

[M+2]⁺: A combination of (C₆H₄⁸¹Br³⁵ClN₂O)⁺ and (C₆H₄⁷⁹Br³⁷ClN₂O)⁺ at m/z ≈ 236

[M+4]⁺: (C₆H₄⁸¹Br³⁷ClN₂O)⁺ at m/z ≈ 238

The relative intensities of these peaks provide a unique fingerprint for a molecule containing one bromine and one chlorine atom. docbrown.infochemguide.co.uk

Analysis of the fragmentation pattern reveals further structural details. Common fragmentation pathways for aromatic halides and amides include the loss of small radicals or neutral molecules. libretexts.orglibretexts.org

| Predicted Mass Spectrometry Fragments | | | :--- | :--- | :--- | | Fragment Ion | Proposed Structure | Key Feature | | [M]⁺, [M+2]⁺, [M+4]⁺ | [C₆H₄BrClN₂O]⁺ | Molecular ion cluster confirming presence of Br and Cl | | [M-Br]⁺ | [C₆H₅ClN₂O]⁺ | Loss of bromine radical, shows Cl isotope pattern | | [M-Cl]⁺ | [C₆H₅BrN₂O]⁺ | Loss of chlorine radical, shows Br isotope pattern | | [M-CONH₂]⁺ | [C₅H₂BrClN]⁺ | Loss of carboxamide radical, shows Br and Cl pattern | | [C₅H₃NBrCl]⁺ | [M-H-CO]⁺ | Loss of hydrogen and carbonyl group |

Future Research Directions and Interdisciplinary Challenges in 3 Bromo 2 Chloroisonicotinamide Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. For a compound like 3-Bromo-2-chloroisonicotinamide, this translates to a critical need for the development of sustainable and green synthetic routes. Traditional methods for the synthesis of halogenated pyridines often rely on harsh reagents, elevated temperatures, and generate significant chemical waste. Future research will undoubtedly focus on mitigating these environmental impacts.

Key areas for advancement include:

Catalysis: The exploration of novel catalytic systems is paramount. This includes the use of earth-abundant metal catalysts to replace precious metals like palladium, which are often used in cross-coupling reactions for the synthesis of substituted pyridines. researchgate.net Furthermore, the development of recyclable catalysts, such as those immobilized on magnetic nanoparticles, offers a promising strategy for reducing waste and improving process efficiency. researchgate.net

Alternative Reaction Media: A shift away from volatile organic solvents is a cornerstone of green chemistry. Research into the use of water, ionic liquids, or deep eutectic solvents as reaction media for the synthesis of this compound and its derivatives could significantly reduce the environmental footprint of its production.

Energy Efficiency: The adoption of energy-efficient synthetic methods, such as microwave-assisted or ultrasonic-assisted synthesis, can lead to shorter reaction times and lower energy consumption compared to conventional heating methods. aurigeneservices.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a concept known as high atom economy, will be a guiding principle. This involves minimizing the use of protecting groups and developing more direct C-H functionalization strategies. acs.org

The following table summarizes potential green chemistry approaches for the synthesis of this compound and related compounds.

| Green Chemistry Approach | Potential Advantage | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identifying or engineering enzymes for regioselective halogenation and amidation of pyridine (B92270) rings. |

| Flow Chemistry | Improved safety, scalability, and process control. | Developing continuous flow processes for the synthesis of halogenated isonicotinamides. |

| Photoredox Catalysis | Use of visible light as a renewable energy source. | Exploring light-mediated reactions for the functionalization of the pyridine core. |

Elucidation of Undiscovered Biological Pathways and Molecular Targets

The biological activity of a molecule is intrinsically linked to its structure. The presence of bromine and chlorine atoms, along with the amide functionality on the pyridine ring, suggests that this compound could interact with a variety of biological targets. While specific studies on this compound are lacking, the broader class of substituted pyridines and isonicotinamides has shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. rsc.orgnih.gov

Future research should be directed towards:

High-Throughput Screening: Employing high-throughput screening (HTS) techniques to test this compound and a library of its derivatives against a wide array of biological targets, such as enzymes, receptors, and ion channels.

Phenotypic Screening: Utilizing cell-based phenotypic screening to identify compounds that produce a desired biological effect without a preconceived notion of the molecular target. This can lead to the discovery of novel mechanisms of action.

Target Identification and Validation: Once a biological activity is identified, significant effort will be required to pinpoint the specific molecular target(s). Techniques such as affinity chromatography, proteomics, and genetic approaches will be crucial in this endeavor.

Mechanism of Action Studies: A detailed understanding of how this compound or its active derivatives interact with their biological targets at the molecular level is essential for rational drug design and optimization. This involves structural biology techniques like X-ray crystallography and cryo-electron microscopy.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. aurigeneservices.comnih.govnih.gov For a relatively unexplored compound like this compound, these computational tools offer a powerful approach to accelerate research and guide experimental efforts.

Key applications of AI and ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives of this compound based on their chemical structures. researchgate.netnih.govnih.gov This can help prioritize which compounds to synthesize and test, saving time and resources.

Virtual Screening: Using machine learning algorithms to screen large virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov

De Novo Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold with optimized properties for a particular application. princeton.edu

Synthesis Prediction: AI tools can also be used to predict viable synthetic routes for novel derivatives, aiding in the practical realization of computationally designed compounds.

The following table illustrates how AI and ML can be integrated into the research pipeline for this compound.

| AI/ML Application | Description | Potential Impact |

| Activity Prediction | Training models on existing data for similar compounds to predict the potential biological activities of this compound derivatives. biorxiv.org | Prioritization of synthetic targets and reduction in the number of compounds needing experimental screening. |

| Property Optimization | Using algorithms to suggest structural modifications to improve properties like solubility, permeability, and metabolic stability. | Enhanced "drug-likeness" of potential therapeutic agents. |

| Toxicity Prediction | In silico prediction of potential toxicities to flag problematic structures early in the design process. | Reduction in late-stage failures of drug candidates. |

Exploration of Emerging Applications beyond Traditional Pharmaceutical and Agrochemical Sectors

While the pharmaceutical and agrochemical industries are the most common destinations for novel bioactive compounds, the unique electronic and structural features of this compound may open doors to a range of other applications. The presence of halogen atoms can influence properties like crystal packing, electronic conductivity, and flame retardancy. nih.govchemsec.org

Future research could explore the potential of this compound and its derivatives in:

Materials Science: The pyridine ring is a common component in organic electronic materials. The specific substitution pattern of this compound could be exploited in the design of novel organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs).

Coordination Chemistry: The nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal ions. This could lead to the development of new catalysts, sensors, or metal-organic frameworks (MOFs) with unique properties. researchgate.net

Functional Polymers: Incorporating the this compound moiety into polymer backbones could impart specific functionalities, such as flame retardancy or altered surface properties.

The exploration of these emerging applications will require interdisciplinary collaboration between organic chemists, materials scientists, and physicists.

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 3-Bromo-2-chloroisonicotinamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Halogenated heterocycles like this compound are typically synthesized via nucleophilic aromatic substitution or metal-catalyzed cross-coupling. For example, bromo-chloro pyrimidines (e.g., 5-Bromo-2-chloropyrimidine) are synthesized using palladium catalysts under inert atmospheres to minimize side reactions . Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) significantly impact regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to achieve >95% purity, as commercial analogs (e.g., bromo-chloro benzoxadiazoles) often require post-synthesis refinement .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for halogen substituents?

- Methodological Answer :

- ¹H/¹³C NMR : Halogens induce deshielding in adjacent protons. For instance, in 3-Bromo-5-chloro-2-fluoroaniline, bromo substituents cause upfield shifts (~δ 7.2–7.5 ppm) in aromatic protons, while chloro groups split signals due to spin-spin coupling .

- Mass Spectrometry (HRMS) : Isotopic patterns (e.g., Br: ¹⁸¹/¹⁷⁹; Cl: ³⁵/³⁷) confirm molecular composition. For analogs like 2-Bromo-4-chlorophenylacetonitrile, [M+H]+ peaks at m/z 230.48 align with theoretical values .

- HPLC : Use C18 columns with acetonitrile/water gradients to resolve impurities. Commercial bromo-chloro compounds (e.g., 5-Bromo-2-chloropyrimidine) show retention times of 8–10 min under 70:30 mobile phases .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields or byproduct formation when synthesizing this compound under varying conditions?

- Methodological Answer : Contradictions often arise from trace moisture or oxygen in reactions. For example, phosphonylation of bromopyridines requires strict anhydrous conditions to avoid hydrolysis byproducts . Systematic DOE (Design of Experiments) approaches can isolate variables:

- Factor Screening : Test temperature (40–120°C), catalyst loading (1–5 mol%), and solvent (polar vs. nonpolar).

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dehalogenated species or dimerization products).

- Reproducibility : Document glovebox protocols and reagent batch numbers, as impurities in commercial bromo-chloro reagents (e.g., >97% purity thresholds) affect outcomes .

Q. What strategies are recommended for optimizing regioselectivity in further functionalization reactions of this compound?

- Methodological Answer :

- Directing Groups : Install temporary groups (e.g., -B(OH)₂) to steer cross-coupling. For 2-Bromo-6-chlorophenylboronic acid, Suzuki-Miyaura reactions show >90% selectivity at the boron site .

- Protecting Groups : Protect amines (e.g., with Boc groups) during halogenation to prevent undesired substitution.

- Computational Modeling : DFT calculations predict reactive sites. For example, bromine in 5-Bromo-2-chloropyrimidine is more electrophilic than chlorine due to lower electronegativity, favoring substitution at Br .

Q. How can researchers ensure reproducibility in spectroscopic data for this compound across different laboratories?

- Methodological Answer :

- Standardized Protocols : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS) for NMR. For analogs like 4-Bromo-3-chlorophenol, consistent shimming and locking prevent signal drift .

- Interlab Comparisons : Share raw data files (e.g., JCAMP-DX for IR) via open repositories to align peak assignments, as advocated in open science frameworks for health research .

- Error Margins : Report confidence intervals for melting points (e.g., 78–80°C for 5-Bromo-2-chloropyrimidine) to account for instrumental variability .

Data Contradiction and Optimization

Q. What analytical approaches resolve discrepancies in reported melting points or stability profiles of this compound?

- Methodological Answer :

- DSC/TGA : Differential scanning calorimetry identifies polymorphs or decomposition pathways. For 5-Bromo-2-chloropyrimidine, a sharp endotherm at 78°C confirms crystalline purity, while broad peaks suggest amorphous byproducts .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor via HPLC. Commercial bromo-chloro compounds (e.g., 2-Bromo-4-chlorophenylacetic acid) degrade <5% under these conditions if sealed with nitrogen .

Safety and Storage

Q. What are the critical storage and handling protocols for this compound to prevent decomposition?

- Methodological Answer :

- Storage : Keep at 0–6°C in amber vials under argon, as recommended for light-sensitive bromo-chloro benzoxadiazoles .

- Handling : Use nitrile gloves and fume hoods to avoid skin contact or inhalation. Analogs like 3-Bromo-5-chloro-2-fluoroaniline require hazard codes H315 (skin irritation) and H319 (eye damage) .

Tables for Key Parameters

| Parameter | Typical Range | Reference |

|---|---|---|

| Melting Point | 75–85°C (varies by substituents) | |

| HPLC Purity (Commercial) | >95% (HPLC area %) | |

| Recommended Solvent (NMR) | DMSO-d₆ or CDCl₃ | |

| Stability (25°C, sealed) | >6 months |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。